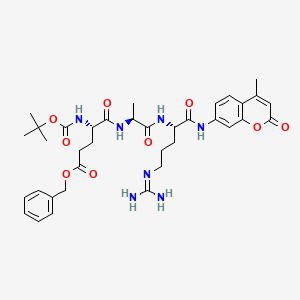

Boc-Glu(obzl)-Ala-Arg-Mca

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

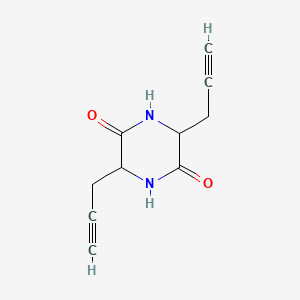

“Boc-Glu(obzl)-Ala-Arg-Mca” is a complex molecule that includes the amino acid building block Boc-Glu(obzl) . This compound has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease .

Synthesis Analysis

Boc-Glu(obzl) is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It’s also used as a biochemical reagent for life science related research .Molecular Structure Analysis

The molecular formula of Boc-Glu(obzl) is C17H23NO6 . The InChI code is InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of Boc-Glu(obzl) is 337.37 . It is a solid substance . It has solubility in DMF (5 mg/ml), DMSO (10 mg/ml), and Ethanol (30 mg/ml) .Scientific Research Applications

Peptide Synthesis Methods : Studies have explored various methods for peptide bond formation using Boc-Glu(obzl)-Ala-Arg-Mca and related compounds. Efficient coupling methods for forming specific peptide bonds have been a significant area of research (Neubert & Jakubke, 1978).

NMR Spectroscopy in Peptide Analysis : The use of Nα-Acetyl-methylamides of amino acids, including Boc-Glu(obzl)-Ala-Arg-Mca, has been instrumental in interpreting the 13C-NMR spectra of protected peptides. This approach aids in the structural elucidation of peptides (Schwenzer, Scheller, & Losse, 1979).

Blood-Clotting Proteases and Trypsin Substrates : Boc-Glu(obzl)-Ala-Arg-Mca has been identified as a sensitive substrate for human factor XIa in studies seeking specific substrates for blood-clotting proteases and trypsin. This application is crucial for understanding enzymatic activity and for developing assays (Kawabata et al., 1988).

Crystal Structure Analysis : The compound has been used in crystallography to understand the structures of peptides. For instance, studies on the crystal structure of peptides containing Boc-Glu(obzl)-Ala-Arg-Mca have contributed to understanding helical structures and interactions in crystals (Karle et al., 1990).

Applications in Solid Phase Peptide Synthesis : Side reactions in solid-phase peptide synthesis involving Boc-Glu(obzl) have been investigated. Understanding these reactions is vital for improving synthesis methods and exploring structural diversification in peptides (Hsieh, Demaine, & Gurusidaiah, 2009).

Peptide Membranes for Optical Resolution : The compound has been used in the preparation of molecularly imprinted polymeric membranes for optical resolution of amino acids. This application is significant in chiral chemistry and enantioselective processes (Yoshikawa, Izumi, Kitao, & Sakamoto, 1996).

properties

IUPAC Name |

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXNNDRYRRUSMM-CAVYSCNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Glu(obzl)-Ala-Arg-Mca | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)

![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)

![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)

![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/no-structure.png)

![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)